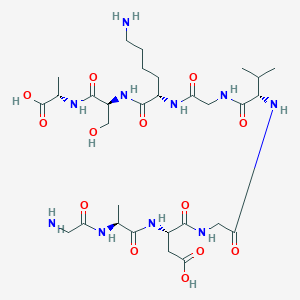
N,N'-Diacetylchitobiose-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Diacetylchitobiose-d6 is a deuterated derivative of N,N’-Diacetylchitobiose, a disaccharide composed of two N-acetyl-D-glucosamine units linked by a β(1→4) glycosidic bond. This compound is a significant intermediate in the degradation of chitin, a major component of the exoskeletons of arthropods and the cell walls of fungi . The deuterated form, N,N’-Diacetylchitobiose-d6, is often used in research to study metabolic pathways and enzyme mechanisms due to its stability and distinguishable isotopic signature.
準備方法
Synthetic Routes and Reaction Conditions
N,N’-Diacetylchitobiose-d6 can be synthesized through the deacetylation of chitin or its fragments. The process involves the use of chitin deacetylase enzymes, which specifically remove the acetyl groups from the non-reducing end of the sugar substrate . The reaction conditions typically include a buffered aqueous solution at a pH suitable for enzyme activity, often around pH 7.5 to 8.5, and temperatures ranging from 30°C to 50°C.
Industrial Production Methods
Industrial production of N,N’-Diacetylchitobiose-d6 involves the enzymatic hydrolysis of chitin using chitinases and chitin deacetylases. The process is optimized for large-scale production by controlling parameters such as enzyme concentration, substrate concentration, temperature, and pH. The product is then purified using techniques like chromatography to achieve high purity levels .
化学反応の分析
Types of Reactions
N,N’-Diacetylchitobiose-d6 undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by chitinases, leading to the formation of N-acetyl-D-glucosamine units.
Deacetylation: Catalyzed by chitin deacetylases, resulting in the formation of glucosamine units.
Oxidation: Can be oxidized to produce corresponding carboxylic acids under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as chitinases in buffered aqueous solutions.
Deacetylation: Chitin deacetylases in buffered solutions at pH 7.5 to 8.5.
Oxidation: Oxidizing agents like hydrogen peroxide or periodate under controlled conditions.
Major Products Formed
Hydrolysis: N-acetyl-D-glucosamine.
Deacetylation: Glucosamine.
Oxidation: Corresponding carboxylic acids.
科学的研究の応用
N,N’-Diacetylchitobiose-d6 has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study the mechanisms of chitinases and chitin deacetylases.
Biology: Investigates the metabolic pathways of chitin degradation in various organisms.
Medicine: Explores potential therapeutic applications in treating diseases related to chitin metabolism.
Industry: Utilized in the production of bio-based materials and as a carbon source in fermentation processes
作用機序
The primary mechanism of action of N,N’-Diacetylchitobiose-d6 involves its interaction with chitinases and chitin deacetylases. These enzymes catalyze the hydrolysis and deacetylation of the compound, respectively. The molecular targets include the glycosidic bonds and acetyl groups within the disaccharide structure. The pathways involved are part of the broader chitin degradation pathway, which is crucial for the recycling of chitin in nature .
類似化合物との比較
Similar Compounds
N,N’-Diacetylchitobiose: The non-deuterated form, used in similar research applications.
N-Acetyl-D-glucosamine: A monomeric unit derived from the hydrolysis of N,N’-Diacetylchitobiose.
Chitobiose: A disaccharide similar to N,N’-Diacetylchitobiose but without acetyl groups.
Uniqueness
N,N’-Diacetylchitobiose-d6 is unique due to its deuterated nature, which provides stability and allows for precise tracking in metabolic studies. This isotopic labeling makes it particularly valuable in research involving mass spectrometry and nuclear magnetic resonance spectroscopy .
特性
分子式 |
C16H28N2O11 |
|---|---|
分子量 |
430.44 g/mol |
IUPAC名 |
2,2,2-trideuterio-N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-1,2,4-trihydroxy-6-oxo-5-[(2,2,2-trideuterioacetyl)amino]hexan-3-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h3,8-16,20-21,24-27H,4-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9+,10+,11+,12+,13+,14+,15+,16-/m0/s1/i1D3,2D3 |
InChIキー |
PLJAKLUDUPBLGD-XUXADFLRSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C([2H])([2H])[2H])O)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


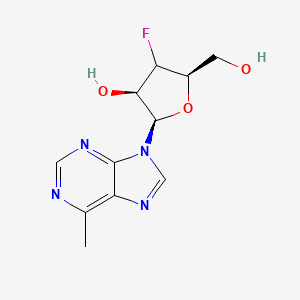
![5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12393030.png)
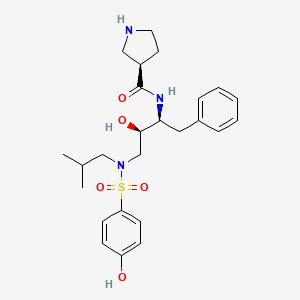
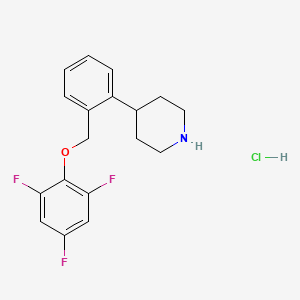
![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)
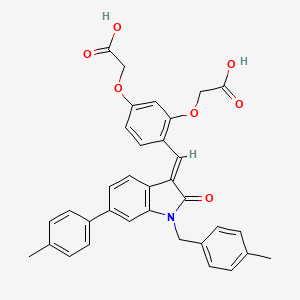
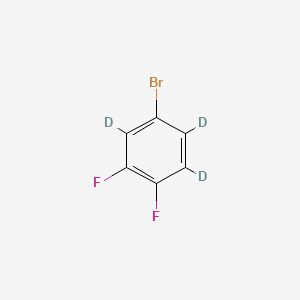
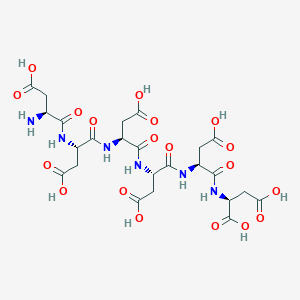
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393073.png)
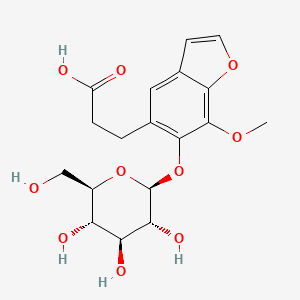
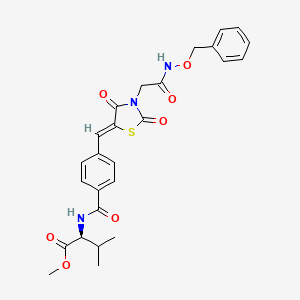
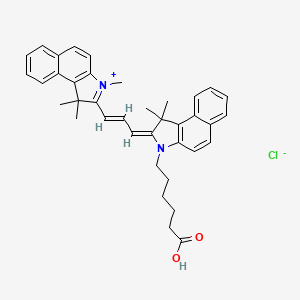
![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)
